An In-Depth Technical Guide to Substance P (2-11): Discovery and History
An In-Depth Technical Guide to Substance P (2-11): Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substance P (SP), an undecapeptide neuropeptide, has long been a focal point of research due to its integral role in pain transmission, inflammation, and various physiological processes. While the full-length peptide has been extensively studied, its metabolites also exhibit biological activities that contribute to the complex pharmacology of the tachykinin system. This technical guide provides a comprehensive overview of the discovery, history, and biological characterization of a key N-terminally truncated metabolite, Substance P (2-11). This document details the enzymatic generation of this decapeptide, summarizes its biological activities, and outlines the experimental protocols used for its characterization. Furthermore, it elucidates the known signaling pathways associated with Substance P and its fragments, offering a valuable resource for researchers and professionals in drug development.
Introduction: The Discovery of Substance P and its Fragments
The story of Substance P (2-11) is intrinsically linked to the discovery of its parent molecule, Substance P. In 1931, Ulf von Euler and John H. Gaddum first identified a biologically active extract from equine brain and intestine that caused vasodilation and smooth muscle contraction.[1] They named this unknown substance "Substance P" (for "powder"). It wasn't until 1971 that the 11-amino acid sequence of Substance P (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) was elucidated by Chang and Leeman.[2]
Following the characterization of Substance P, researchers began to investigate its metabolism and the potential biological roles of its fragments. It became evident that Substance P is cleaved by various peptidases in the body, leading to the formation of both N-terminal and C-terminal fragments.[3] One of these metabolites, the decapeptide Substance P (2-11) (Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2), emerged as a subject of interest.
The Discovery and Generation of Substance P (2-11)
The identification of Substance P (2-11) is a direct result of studies into the metabolic pathways of Substance P. It is now understood that Substance P (2-11) is primarily generated through the enzymatic action of aminopeptidase P . This enzyme specifically cleaves the Arg1-Pro2 bond of the full-length Substance P molecule.
The presence of Substance P (2-11) as a metabolite has been confirmed in both in vitro and in vivo settings. Studies utilizing bovine brain microvessel endothelial cells (BBMECs) as an in vitro model of the blood-brain barrier have identified Substance P (2-11) as a minor metabolite.[4][5] Furthermore, in vivo microdialysis studies in the rat striatum have also detected its presence, albeit at lower concentrations compared to other fragments like SP (1-7) and SP (3-11).[4]
Experimental Protocol: Identification of Substance P Metabolites by LC-MS/MS
The definitive identification of Substance P (2-11) as a metabolite has been achieved through the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful analytical technique allows for the separation and precise mass-based identification of peptides in complex biological samples.
Objective: To identify and quantify Substance P and its metabolites in a biological sample.
Materials:
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Biological sample (e.g., cell culture supernatant, microdialysate)
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Substance P and its predicted metabolite standards (including Substance P (2-11))
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Acetonitrile (ACN)
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Formic acid (FA)
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Water (LC-MS grade)
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Solid-phase extraction (SPE) cartridges
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LC-MS/MS system (e.g., Agilent 6460 triple quadrupole mass spectrometer with an Agilent 1200 HPLC system)
Methodology:
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Sample Preparation: Biological samples are acidified (e.g., with 0.1% formic acid) to stabilize the peptides and precipitate proteins.
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Solid-Phase Extraction (SPE): The acidified sample is passed through an SPE cartridge to concentrate the peptides and remove interfering substances. The peptides are then eluted with a solvent mixture (e.g., ACN/water with 0.1% FA).
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Liquid Chromatography (LC) Separation: The extracted sample is injected into the HPLC system. The peptides are separated on a C18 reverse-phase column using a gradient of increasing organic solvent (ACN with 0.1% FA) in an aqueous solvent (water with 0.1% FA).
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Mass Spectrometry (MS) Detection: As the peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
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Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Precursor ions corresponding to the theoretical masses of Substance P and its metabolites are selected and fragmented. Specific product ions for each peptide are then monitored for detection and quantification.
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Data Analysis: The retention times and the precursor-product ion transitions of the analytes in the sample are compared to those of the pure standards for definitive identification and quantification.
Biological Activity of Substance P (2-11)
The biological activity of Substance P (2-11) has been a subject of some debate in the scientific literature. While some studies have suggested it to be inactive, others have reported specific biological effects.
Contractile Activity on Guinea Pig Ileum
One of the most cited biological activities of Substance P (2-11) is its ability to induce contraction of the isolated guinea pig ileum.[6] This bioassay is a classic pharmacological preparation for studying the effects of substances on smooth muscle contraction and has been instrumental in the initial discovery and characterization of Substance P itself.
Table 1: Summary of Biological Activity of Substance P and its Fragments
| Peptide | Biological Activity | Target Tissue/Receptor |
| Substance P (1-11) | Potent smooth muscle contraction, vasodilation, pain transmission | NK1 Receptor |
| Substance P (2-11) | Smooth muscle contraction | Guinea Pig Ileum |
| Substance P (1-7) | Modulates dopamine (B1211576) release | Striatum |
| Substance P (5-11) | Binds to NK1 receptor | NK1 Receptor |
Experimental Protocol: Isolated Guinea Pig Ileum Bioassay
Objective: To assess the contractile effect of Substance P (2-11) on smooth muscle.
Materials:
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Guinea pig
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Tyrode's solution (physiological salt solution)
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Substance P (2-11) and other test compounds
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Organ bath with aeration and temperature control (37°C)
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Isotonic transducer and recording system (e.g., kymograph)
Methodology:
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Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Tyrode's solution. The lumen is gently flushed to remove its contents.
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Mounting: A 2-3 cm piece of the ileum is suspended in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated. One end of the tissue is attached to a fixed point, and the other is connected to an isotonic transducer.
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Equilibration: The tissue is allowed to equilibrate for a period (e.g., 30-60 minutes) under a slight resting tension until a stable baseline is achieved.
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Drug Administration: A dose-response curve is generated by adding increasing concentrations of Substance P (2-11) to the organ bath in a cumulative or non-cumulative manner.
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Recording: The contractile responses are recorded by the transducer and displayed on a recording system. The magnitude of the contraction is measured as the change from the baseline.
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Washing: Between drug additions (in a non-cumulative protocol), the tissue is washed with fresh Tyrode's solution to allow it to return to its baseline state.
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Data Analysis: The magnitude of the contraction is plotted against the logarithm of the drug concentration to generate a dose-response curve, from which parameters like the EC50 (the concentration that produces 50% of the maximal response) can be determined.
Signaling Pathways
The signaling of Substance P is primarily mediated through its high-affinity G protein-coupled receptor, the neurokinin-1 (NK1) receptor .[1][7] Activation of the NK1 receptor by Substance P leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] This cascade results in an increase in intracellular calcium and the activation of protein kinase C, leading to a variety of cellular responses.
The precise signaling pathway of Substance P (2-11) is less well-defined. Given its structural similarity to the C-terminal portion of Substance P, which is crucial for receptor binding and activation, it is plausible that Substance P (2-11) also interacts with the NK1 receptor. However, the lack of the N-terminal arginine may alter its binding affinity and efficacy compared to the full-length peptide. Further research, such as competitive binding assays and second messenger studies, is required to fully elucidate the signaling mechanism of Substance P (2-11).
Diagram 1: Substance P (1-11) and Substance P (2-11) Generation
Caption: Enzymatic conversion of Substance P to Substance P (2-11).
Diagram 2: NK1 Receptor Signaling Pathway
Caption: Simplified signaling cascade of the NK1 receptor.
Conclusion
Substance P (2-11) represents a significant, albeit less studied, metabolite of Substance P. Its discovery and characterization have been driven by advancements in analytical techniques, particularly mass spectrometry, which have allowed for the detailed investigation of neuropeptide metabolism. While its biological role is not as extensively documented as that of its parent molecule, the available evidence, particularly its contractile activity on the guinea pig ileum, suggests that it is not an inert metabolite.
For researchers and drug development professionals, understanding the bioactivity of Substance P fragments like Substance P (2-11) is crucial. The metabolism of a parent drug or endogenous compound into active metabolites can have significant implications for its overall pharmacological profile, including its efficacy and potential side effects. Further investigation into the receptor interactions and signaling pathways of Substance P (2-11) will undoubtedly provide a more complete picture of the complex and multifaceted nature of the tachykinin system. This knowledge will be invaluable for the rational design of novel therapeutics targeting this important class of neuropeptides.
References
- 1. scribd.com [scribd.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. diva-portal.org [diva-portal.org]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
